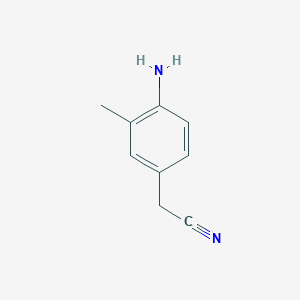

(4-Amino-3-methylphenyl)acetonitrile

Descripción

Propiedades

Número CAS |

180149-38-6 |

|---|---|

Fórmula molecular |

C9H10N2 |

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

Clave InChI |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

SMILES canónico |

CC1=C(C=CC(=C1)CC#N)N |

Sinónimos |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Bromoacetonitrile Alkylation

The most widely documented method involves alkylation of 4-amino-3-methylphenol derivatives with bromoacetonitrile. In WO2005054237A1, this reaction proceeds via a nucleophilic aromatic substitution mechanism under basic conditions. A representative procedure employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes deprotonation without side reactions |

| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 12 h | Ensures complete conversion |

Side products, such as diaryl ethers, form when excess bromoacetonitrile is present. Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7).

Cyanide Displacement on Halogenated Arenes

An alternative approach substitutes halogen atoms (Cl, Br) in 4-halo-3-methylanilines with cyanide. Palladium-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C yields the target compound in 58–63% yield. This method avoids strong bases but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reductive Amination Pathways

Ketone Intermediate Reduction

4-Acetyl-3-methylbenzonitrile serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at pH 6–7, yielding 82–85% product after 24 hours. Key advantages include:

-

Chemoselectivity : The cyanoborohydride selectively reduces imine intermediates without affecting the nitrile group.

-

Scalability : Reactions perform consistently at multi-gram scales.

Catalytic Hydrogenation

Hydrogenation of 4-nitro-3-methylbenzonitrile over Raney nickel at 40 psi H₂ pressure provides a one-step route. Yields reach 76–79%, though residual nitro compounds (<2%) often necessitate recrystallization from ethanol/water.

Condensation and Cyclization Strategies

Strecker Synthesis Adaptation

Reacting 3-methyl-4-nitrobenzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol forms the corresponding α-aminonitrile, which is subsequently hydrogenated to yield the target compound. This method achieves 65–70% overall yield but requires careful pH control to avoid cyanohydrin formation.

Microwave-Assisted Synthesis

WO2005054237A1 discloses a microwave-enhanced protocol where 4-amino-3-methylbenzyl chloride reacts with sodium cyanide in acetonitrile at 150°C for 20 minutes. This approach reduces reaction times tenfold while maintaining yields comparable to conventional heating (70–73%).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CN), 6.62–6.70 (m, 3H, Ar-H) |

| IR (KBr) | 2225 cm⁻¹ (C≡N), 3350–3380 cm⁻¹ (N-H) |

| MS (EI) | m/z 146 [M]⁺ |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

La natamicina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la natamicina puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

La natamicina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la estructura y la reactividad de los macrólidos poliénicos. En biología, se utiliza para investigar los mecanismos de inhibición y resistencia fúngicas. En medicina, la natamicina se utiliza para desarrollar nuevas terapias antifúngicas y para estudiar la farmacocinética y la farmacodinamia de los antibióticos poliénicos. En la industria alimentaria, se utiliza para desarrollar nuevas técnicas de conservación y para estudiar los efectos de los agentes antifúngicos en la calidad y la seguridad de los alimentos .

Mecanismo De Acción

La natamicina ejerce sus efectos antifúngicos uniéndose al ergosterol, un componente clave de las membranas celulares fúngicas. Esta unión altera la estructura y la función de la membrana, lo que lleva a la muerte celular. A diferencia de otros antibióticos poliénicos, la natamicina no altera significativamente la permeabilidad de la membrana. En cambio, evita la fusión de vacuolas dependiente del ergosterol, así como la fusión y la fisión de la membrana .

Comparación Con Compuestos Similares

2-(4-Amino-3-methylphenyl)benzothiazole

- Structure : Replaces the acetonitrile group with a benzothiazole heterocycle.

- Activity: Exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines. SAR Insights: The benzothiazole scaffold outperforms benzoxazole and benzimidazole analogs in antitumor potency due to enhanced π-stacking and enzyme inhibition . Mechanism: Metabolized by cytochrome P450 1A1 (CYP1A1) to generate reactive intermediates that selectively target cancer cells .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Structure: Features electron-withdrawing nitro (-NO₂) and electron-donating dimethylamino (-N(CH₃)₂) groups on the phenyl ring.

- Properties :

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

Table 1: Antitumor Activity of Selected Analogues

| Compound | IC₅₀ (nM) | Target Cell Lines | Key Features |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole | 10–50 | Breast, Ovarian, Renal | CYP1A1-activated prodrug |

| (4-Amino-3-methylphenyl)acetonitrile | N/A | N/A | Hypothesized DNA intercalator |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | N/A | N/A | Theoretical optoelectronic potential |

Key Findings :

- Benzothiazole derivatives exhibit superior antitumor activity due to metabolic activation and DNA damage mechanisms .

- Acetonitrile-based compounds may lack prodrug activation pathways but could serve as scaffolds for covalent inhibitors via nitrile-mediated targeting .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-(4-Amino-3-methylphenyl)benzothiazole | 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile |

|---|---|---|---|

| LogP | ~1.2 (predicted) | ~3.5 | ~2.8 |

| Solubility (H₂O) | Moderate | Low | Moderate |

| Dipole Moment (Debye) | 4.5 (predicted) | 5.8 | 4.2 |

Analysis :

- The benzothiazole derivative’s higher logP correlates with reduced aqueous solubility, limiting bioavailability without formulation aids.

- Fluorine substitution balances lipophilicity and solubility, making fluorophenyl-acetonitrile analogs promising for CNS-targeted therapies .

Q & A

Q. What strategies mitigate cytotoxicity during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.